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molecular formula C5H14NO2P B1139186 CGP 36216

CGP 36216

Cat. No. B1139186
M. Wt: 151.14 g/mol
InChI Key: RWCIPYZWXPUGRM-UHFFFAOYSA-N
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Patent
US09035088B2

Procedure details

414 g (2 mol) of butyl ethyl(3-aminopropyl)phosphinate (produced as in Example 14) are initially charged to a 1 l five-neck flask equipped with thermometer, reflux condenser, high-performance stirrer and dropping funnel. At 160° C., during 4 h, 500 ml of water are metered in and a butanol-water mixture is distilled off. The solid residue is recrystallized from acetone to obtain 296 g (98% of theory) of ethyl(3-aminopropyl)phosphinic acid as colorless solid.
Name
butyl ethyl(3-aminopropyl)phosphinate
Quantity
414 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
butanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([P:3]([CH2:10][CH2:11][CH2:12][NH2:13])(=[O:9])[O:4]CCCC)[CH3:2].O>C(O)CCC.O>[CH2:1]([P:3]([CH2:10][CH2:11][CH2:12][NH2:13])(=[O:4])[OH:9])[CH3:2] |f:2.3|

Inputs

Step One
Name
butyl ethyl(3-aminopropyl)phosphinate
Quantity
414 g
Type
reactant
Smiles
C(C)P(OCCCC)(=O)CCCN
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Three
Name
butanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, high-performance stirrer
DISTILLATION
Type
DISTILLATION
Details
is distilled off
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallized from acetone

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)P(O)(=O)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 296 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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